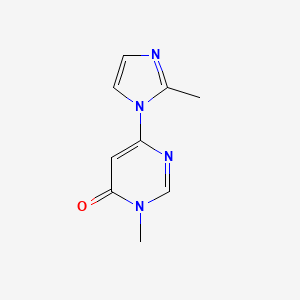

3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one

CAS No.: 2319724-70-2

Cat. No.: VC6730999

Molecular Formula: C9H10N4O

Molecular Weight: 190.206

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2319724-70-2 |

|---|---|

| Molecular Formula | C9H10N4O |

| Molecular Weight | 190.206 |

| IUPAC Name | 3-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-one |

| Standard InChI | InChI=1S/C9H10N4O/c1-7-10-3-4-13(7)8-5-9(14)12(2)6-11-8/h3-6H,1-2H3 |

| Standard InChI Key | SSZUQHOVYZQJFZ-UHFFFAOYSA-N |

| SMILES | CC1=NC=CN1C2=CC(=O)N(C=N2)C |

Introduction

Structural and Chemical Properties of 3-Methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one

The core structure of 3-methyl-6-(2-methyl-1H-imidazol-1-yl)-3,4-dihydropyrimidin-4-one consists of a dihydropyrimidinone ring system substituted with a methyl group at C3 and a 2-methylimidazol-1-yl group at C6. The imidazole ring introduces additional nitrogen-based functionality, potentially enhancing hydrogen-bonding interactions and pharmacological activity.

Molecular Formula and Key Features

-

Molecular formula:

-

Molecular weight: 231.25 g/mol

-

Key structural motifs:

-

Dihydropyrimidinone core ()

-

2-Methylimidazole substituent at C6

-

Methyl group at C3

-

The presence of the imidazole moiety distinguishes this compound from conventional DHPMs, which typically feature aryl or alkyl substituents . This substitution likely influences electronic properties, solubility, and biological interactions.

Synthetic Pathways and Catalytic Strategies

Biginelli Reaction as a Foundation

The Biginelli reaction, a three-component condensation of aldehydes, β-ketoesters, and urea/thiourea, serves as the primary method for DHPM synthesis . For the target compound, the aldehyde component must incorporate the 2-methylimidazole group. A plausible precursor is 3-methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS 1249397-75-8) , though its use in DHPM synthesis remains undocumented.

Reaction Conditions and Catalysts

-

Catalysts: Brønsted acidic ionic liquids (e.g., [C₂O₂BBTA][TFA]) or quaternary ammonium-treated clays .

-

Solvent: Solvent-free conditions (for ionic liquids) or water (for clay catalysts).

-

Temperature: 90°C for 40 minutes (ionic liquid) vs. ambient conditions (clay) .

Hypothetical Reaction Scheme:

-

Aldehyde: 3-Methyl-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde .

-

β-Ketoester: Methyl acetoacetate.

-

Urea/Thiourea: Urea for the oxo derivative or thiourea for the thione analog.

Under catalysis by [C₂O₂BBTA][TFA], the reaction would proceed via enamine formation, followed by cyclocondensation to yield the DHPM core .

Spectroscopic Characterization and Analytical Data

While experimental data for the target compound are unavailable, inferences can be drawn from structurally related DHPMs .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR:

-

¹³C-NMR:

Infrared (IR) Spectroscopy

Comparative Analysis of Catalytic Methods

The ionic liquid method offers superior efficiency, whereas the clay-based approach aligns with green chemistry principles .

Challenges and Future Directions

-

Synthesis Optimization: Scaling up the reaction while maintaining yield.

-

Biological Screening: In vitro and in vivo studies to validate hypothesized activities.

-

Structural Modifications: Exploring thiourea analogs or fluorinated derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume